molecular formula C21H24NO3PSi B14515087 Triphenyl N-(trimethylsilyl)phosphorimidate CAS No. 63389-81-1

Triphenyl N-(trimethylsilyl)phosphorimidate

Cat. No.: B14515087
CAS No.: 63389-81-1
M. Wt: 397.5 g/mol
InChI Key: HDEBJZDZNFLXRZ-UHFFFAOYSA-N
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Description

Triphenyl N-(trimethylsilyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl N-(trimethylsilyl)phosphorimidate typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group . The general reaction scheme is as follows:

Ph3P+ClSiMe3Ph3PNSiMe3+HCl\text{Ph}_3\text{P} + \text{ClSiMe}_3 \rightarrow \text{Ph}_3\text{PNSiMe}_3 + \text{HCl} Ph3​P+ClSiMe3​→Ph3​PNSiMe3​+HCl

where Ph represents a phenyl group and Me represents a methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: Triphenyl N-(trimethylsilyl)phosphorimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Triphenyl N-(trimethylsilyl)phosphorimidate involves the formation of a stable P-N bond. This bond is crucial for its reactivity and stability. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its phosphorus atom . The pathways involved in its reactions often include nucleophilic substitution and coordination with metal centers .

Comparison with Similar Compounds

Properties

CAS No.

63389-81-1

Molecular Formula

C21H24NO3PSi

Molecular Weight

397.5 g/mol

IUPAC Name

triphenoxy(trimethylsilylimino)-λ5-phosphane

InChI

InChI=1S/C21H24NO3PSi/c1-27(2,3)22-26(23-19-13-7-4-8-14-19,24-20-15-9-5-10-16-20)25-21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

HDEBJZDZNFLXRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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